Jak-IN-28

Description

Properties

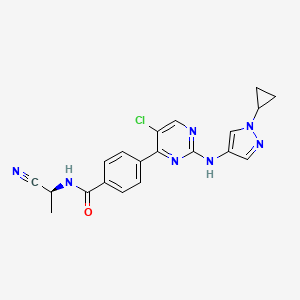

Molecular Formula |

C20H18ClN7O |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

4-[5-chloro-2-[(1-cyclopropylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-1-cyanoethyl]benzamide |

InChI |

InChI=1S/C20H18ClN7O/c1-12(8-22)25-19(29)14-4-2-13(3-5-14)18-17(21)10-23-20(27-18)26-15-9-24-28(11-15)16-6-7-16/h2-5,9-12,16H,6-7H2,1H3,(H,25,29)(H,23,26,27)/t12-/m0/s1 |

InChI Key |

FUKYYZIZPJCKQY-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |

Canonical SMILES |

CC(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

Jak-IN-28: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Executive Summary

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of cytokine signaling, playing a pivotal role in the regulation of the immune system, hematopoiesis, and inflammatory responses.[1][2] Dysregulation of this pathway is a key factor in the pathophysiology of numerous autoimmune disorders and malignancies, making the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—critical targets for therapeutic intervention.[1] Jak-IN-28 (also known as Compound 111) is a small molecule inhibitor developed to target this pathway, offering a valuable tool for research into cancer and inflammatory diseases.[3] This document provides a detailed technical overview of the mechanism of action for ATP-competitive JAK inhibitors like this compound, outlines the experimental protocols used for their characterization, and presents the core signaling pathways in a visualized format.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokines and growth factors to the nucleus to modulate gene expression.[2] The canonical pathway proceeds as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing a conformational change that brings two receptor-associated JAKs into close proximity.

-

JAK Activation: This proximity allows the JAKs to phosphorylate each other on tyrosine residues, a process known as trans-activation, which fully activates their kinase function.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites act as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon docking, the JAKs phosphorylate the STAT proteins.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This cascade is integral to the function of numerous interleukins (ILs) and interferons (IFNs) that drive immune cell proliferation, differentiation, and activation.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound is a Janus Kinase inhibitor.[3] The primary mechanism for this class of drugs is competitive inhibition at the ATP-binding site within the kinase domain (JH1) of the JAK enzyme. By occupying this catalytic site, the inhibitor prevents the binding of ATP, the phosphate donor required for the phosphorylation cascade. This abrogation of JAK enzymatic activity halts the phosphorylation of STAT proteins, thereby blocking the downstream signaling pathway and preventing the expression of pro-inflammatory and immune-response genes.

While some JAK inhibitors achieve selectivity through covalent modification of unique residues (e.g., Cys909 in JAK3), it is unconfirmed from available literature whether this compound acts via a covalent or reversible non-covalent mechanism.[1][2] The diagram below illustrates the general principle of ATP-competitive inhibition.

References

Jak-IN-28 (Compound 111): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-28, also known as Compound 111, is a small molecule inhibitor of the Janus kinase (JAK) family.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making JAK inhibitors a significant area of research and therapeutic development. This compound is positioned as a tool for investigating the roles of JAK signaling in these pathological processes.[1]

Core Compound Information

While detailed experimental data for this compound is not extensively available in the public domain, the fundamental chemical properties have been reported.

| Property | Value |

| Compound Name | This compound |

| Synonym | Compound 111 |

| CAS Number | 2445500-22-9 |

| Molecular Formula | C₂₀H₁₈ClN₇O |

| Molecular Weight | 407.86 g/mol |

| Purity | ≥98% |

| Form | Solid |

Table 1: Physicochemical Properties of this compound.[1]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade utilized by a wide array of cytokines, interferons, and growth factors. The canonical pathway proceeds as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.

-

JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these sites and are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This pathway is integral to cellular responses involved in inflammation, immunity, and hematopoiesis.

References

The Role of JAK Inhibitors in the JAK-STAT Signaling Pathway: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the compound designated as "Jak-IN-28" (CAS: 2445500-22-9). The information that is available identifies it as a Janus kinase (JAK) inhibitor.[1] This guide will, therefore, provide a comprehensive technical overview of the role of JAK inhibitors in the JAK-STAT signaling pathway, using established methodologies and data from well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and hematopoiesis.[2][3][4] The pathway consists of three main components: a cell surface receptor, a Janus kinase, and a STAT protein.[2] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders, inflammatory conditions, and cancers, making it a key target for therapeutic intervention.[5][6][7]

The canonical JAK-STAT signaling cascade is initiated when a ligand binds to its corresponding transmembrane receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate the expression of target genes.[8][9]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5][10] Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct downstream signaling pathways.[11]

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules designed to interfere with the function of the JAK family of tyrosine kinases.[5] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket within the kinase domain of the JAK proteins.[9] By occupying this site, they prevent the binding of ATP, thereby inhibiting the auto-phosphorylation and activation of the JAKs. This, in turn, blocks the subsequent phosphorylation of the cytokine receptors and STAT proteins, effectively abrogating the downstream signaling cascade.[12] A compound like this compound, as a designated JAK inhibitor, would be expected to function through this mechanism.

The selectivity of a JAK inhibitor for the different JAK isoforms is a critical determinant of its biological effects and potential therapeutic applications.[13][14][15] Some inhibitors are pan-JAK inhibitors, targeting multiple family members, while others exhibit selectivity for specific JAKs.[14] This selectivity profile influences which cytokine signaling pathways are predominantly blocked.

Quantitative Analysis of JAK Inhibitor Activity

The potency and selectivity of JAK inhibitors are determined through in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

As specific data for this compound is not available, the following table presents representative IC50 values for several well-characterized JAK inhibitors to illustrate how such data is typically presented.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Tofacitinib | 1 | 20 | 1 | >1000 | [16] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [16] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [5] |

| Filgotinib | 10 | 28 | 810 | 116 | [16] |

| Abrocitinib | 29 | 803 | >10000 | 1250 | [5] |

Experimental Protocols

The characterization of a novel JAK inhibitor like this compound would involve a series of standardized in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK isoforms.[17][18]

Objective: To determine the IC50 value of a test compound against each JAK family member.

Principle: A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. Inhibition of the kinase results in a decreased signal.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well assay plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the assay plate.

-

Add the JAK enzyme and peptide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody-peptide binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.[19]

Objective: To determine the functional potency of a test compound in inhibiting a specific JAK-STAT signaling pathway in cells.

Principle: Cells are pre-treated with the inhibitor and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The level of phosphorylated STAT is then quantified, typically by flow cytometry or cell-based ELISA.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line)

-

Cell culture medium

-

Cytokine (e.g., IL-6 to activate JAK1/2-STAT3, or IFN-α to activate JAK1/TYK2-STAT1/2)

-

Test compound (e.g., this compound)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated anti-phospho-STAT antibody

-

Flow cytometer

Procedure:

-

Culture cells to the appropriate density.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells immediately to preserve the phosphorylation state of the proteins.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT of interest.

-

Analyze the cells by flow cytometry to quantify the median fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 value.

Conclusion

JAK inhibitors represent a significant class of therapeutic agents for a variety of immune-mediated and neoplastic diseases. A thorough understanding of their mechanism of action within the JAK-STAT signaling pathway is crucial for their development and application. While specific data for this compound is not yet available in the public domain, its characterization would follow the established principles and experimental protocols outlined in this guide. The quantitative determination of its potency and selectivity against the four JAK isoforms, along with its functional effects in cellular assays, would be essential to defining its potential role in research and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ard.bmj.com [ard.bmj.com]

- 12. youtube.com [youtube.com]

- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. abmole.com [abmole.com]

- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 19. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-28: An In-Depth Technical Guide for Oncology Research

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the research compound "Jak-IN-28" (also known as Compound 111; CAS: 2445500-22-9), is limited. The primary source of information appears to be patent literature (e.g., WO2020119819), which is not readily accessible for detailed data extraction through standard search methods.

To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and clinically relevant Janus Kinase (JAK) inhibitor, Ruxolitinib , as a representative example. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of novel JAK inhibitors like this compound in an oncology research setting.

Introduction to JAK Inhibitors in Oncology

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway is a primary conduit for signals from numerous cytokines and growth factors that regulate essential cellular processes such as proliferation, differentiation, survival, and immune responses.[1][2] Dysregulation of the JAK/STAT pathway, often through activating mutations in JAKs or upstream receptors, is a key driver in the pathogenesis of various malignancies, including myeloproliferative neoplasms (MPNs) and certain solid tumors.[3][4]

JAK inhibitors are small molecules designed to interfere with the kinase activity of one or more JAK family members, thereby blocking downstream signaling and mitigating the pro-tumorigenic effects of an overactive JAK/STAT pathway.[5] These inhibitors have emerged as a significant class of targeted therapies in oncology.

Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, was the first JAK inhibitor to receive FDA approval for the treatment of myelofibrosis and polycythemia vera.[6] Its mechanism of action and extensive characterization make it an excellent model for understanding the application of JAK inhibitors as research tools in oncology.

Mechanism of Action

JAK inhibitors, including Ruxolitinib, function by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes. This prevents the phosphorylation and activation of the JAKs themselves and their downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. The JAKs then trans-phosphorylate and activate each other, followed by the phosphorylation of tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell proliferation, survival, and inflammation.[1]

By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the signaling of a wide range of cytokines implicated in cancer, leading to the induction of apoptosis and inhibition of proliferation in malignant cells dependent on this pathway.[7]

Quantitative Data: Inhibitory Profile of Ruxolitinib

The potency and selectivity of a JAK inhibitor are critical determinants of its biological activity and therapeutic window. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cellular assays.

Biochemical (Enzymatic) Assay Data

Biochemical assays utilize purified recombinant JAK enzymes to measure the direct inhibitory effect of the compound on kinase activity.

| Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |

| JAK1 | 3.3 | - | ~0.85x | [6] |

| JAK2 | 2.8 | ~1.2x | - | [6] |

| JAK3 | >400 | >121x | >142x | [6] |

| TYK2 | 19 | ~5.8x | ~6.8x | [6] |

Data presented is for Ruxolitinib.

Cellular Assay Data

Cellular assays measure the inhibitory effect of the compound on JAK/STAT signaling and cell viability in the context of a living cell.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| HEL | Erythroleukemia (JAK2 V617F) | Cell Viability | 200-300 | [7] |

| Ba/F3-JAK2 V617F | Pro-B cell line | Cell Viability | 120 | [7] |

| SET-2 | Megakaryoblastic Leukemia (JAK2 V617F) | pSTAT5 Inhibition | 14 | [8] |

Data presented is for Ruxolitinib.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of JAK inhibitors in oncology research. Below are representative methodologies for key in vitro assays.

Biochemical JAK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK kinase.

Principle: The assay measures the transfer of phosphate from ATP to a peptide substrate by the JAK enzyme. Inhibition is quantified by a decrease in the phosphorylated product. A common detection method is the Transcreener® ADP² Assay, which measures the production of ADP.[8]

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP.

-

Test compound (e.g., this compound or Ruxolitinib) dissolved in DMSO.

-

ADP detection reagents (e.g., Transcreener® ADP² FP Assay Kit).

-

384-well plates.

-

Plate reader capable of fluorescence polarization.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the kinase buffer.

-

Add the JAK enzyme and peptide substrate to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Principle: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway. The level of phosphorylated STAT is then measured, typically by Western blotting or flow cytometry, in the presence and absence of the inhibitor.

Materials:

-

Cancer cell line known to have an active JAK/STAT pathway (e.g., HEL cells for JAK2).

-

Cell culture medium and supplements.

-

Cytokine for stimulation (e.g., erythropoietin (EPO) for JAK2).

-

Test compound.

-

Lysis buffer for Western blotting or fixation/permeabilization buffers for flow cytometry.

-

Primary antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-STAT5).

-

Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry).

-

Chemiluminescence substrate or flow cytometer.

Procedure (Western Blotting):

-

Seed cells in a multi-well plate and allow them to adhere or grow to a suitable density.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated STAT protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe for the total STAT protein as a loading control.

-

Quantify the band intensities to determine the inhibition of STAT phosphorylation.

Cell Viability/Proliferation Assay

This assay assesses the effect of the JAK inhibitor on the growth and survival of cancer cells.

Principle: Cancer cells are treated with the inhibitor over a period of several days, and cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo® assay.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Test compound.

-

96-well plates.

-

Reagent for measuring cell viability (e.g., MTT reagent and solubilization solution, or CellTiter-Glo® reagent).

-

Plate reader (spectrophotometer or luminometer).

Procedure (MTT Assay):

-

Seed cells at a low density in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for a defined period, typically 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.[9]

Visualizations: Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway and Inhibition

References

- 1. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]

- 2. Practical Recommendations on Laboratory Monitoring in Patients with Atopic Dermatitis on Oral JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to Jak-IN-28 (CAS: 2445500-22-9): A Novel JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-28 (CAS: 2445500-22-9) is a novel, potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action through the JAK-STAT signaling pathway, and detailed experimental protocols for its evaluation. As a research chemical, specific quantitative biological data for this compound is not extensively available in peer-reviewed literature; however, this guide consolidates the known information and provides a framework for its scientific investigation. The information presented herein is intended to support researchers in the fields of oncology, immunology, and inflammatory diseases.

Introduction to this compound

This compound, also referred to as Compound 111 in patent literature, is a small molecule inhibitor belonging to the pyrazolyl-amino-pyrimidinyl benzamide class of compounds.[1] It is under investigation for its potential therapeutic applications in cancer and inflammatory conditions.[1] The Janus kinases are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine-mediated intracellular signaling.[2][3] By inhibiting these kinases, this compound has the potential to modulate the immune response and cellular proliferation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2445500-22-9 |

| Molecular Formula | C₂₀H₁₈ClN₇O |

| Molecular Weight | 407.86 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Mechanism of Action: The JAK-STAT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Janus kinase (JAK) family, which in turn disrupts the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] This pathway is a crucial communication route from the cell surface to the nucleus, initiated by the binding of cytokines, interleukins, and growth factors to their corresponding receptors.

Canonical JAK-STAT Signaling

The canonical JAK-STAT signaling cascade can be summarized in the following steps:

-

Cytokine Receptor Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This process is integral to a multitude of cellular responses, including inflammation, immune regulation, cell growth, and differentiation.[2][3]

Quantitative Data

As of the latest available information, specific IC₅₀ or Kᵢ values for this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) have not been publicly disclosed in peer-reviewed literature. The primary source of information for this compound appears to be patent WO2020119819, where it is referred to as "Compound 111".[1] It is anticipated that this patent contains detailed biological activity data, which is not yet accessible in the public domain.

For context, other pyrazolyl-amino-pyrimidinyl derivatives have been reported to exhibit potent inhibition of JAK enzymes, with IC₅₀ values often in the low nanomolar range. Researchers are encouraged to consult the aforementioned patent for specific quantitative data on this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of JAK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC₅₀ value of this compound for each JAK family member (JAK1, JAK2, JAK3, and TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.

-

Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate peptide to their final concentrations in the kinase assay buffer.

-

Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted this compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Add the enzyme/substrate mixture to the wells, followed by the ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near its Kₘ for the respective enzyme.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of JAK inhibition.

Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.

Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-dependent cell line like TF-1 or HEL cells)

-

This compound

-

Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2, or IFN-α for JAK1/TYK2)

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and plate them in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

-

Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.

-

Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.

-

Data Analysis: Calculate the percentage of inhibition of pSTAT signaling for each concentration of this compound relative to the cytokine-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a promising new JAK inhibitor with potential applications in oncology and inflammatory diseases. While specific biological activity data remains largely proprietary within patent literature, this technical guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental methodologies required for its characterization. As research on this compound progresses, it is anticipated that more detailed information regarding its selectivity profile and in vivo efficacy will become available, further elucidating its therapeutic potential. Researchers are encouraged to utilize the protocols outlined herein to explore the biological effects of this novel compound.

References

Jak-IN-28: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the Janus kinase (JAK) inhibitor, Jak-IN-28. This guide details its fundamental properties, mechanism of action through the JAK/STAT signaling pathway, and standard experimental protocols for its evaluation.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the Janus kinase family of enzymes. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 407.86 g/mol | [1] |

| Chemical Formula | C₂₀H₁₈ClN₇O | [1] |

| Synonyms | Compound 111 | [1] |

| Target(s) | Janus Kinase (JAK) family | [1] |

| Potential Applications | Cancer, Inflammatory Diseases (for research) | [1] |

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its effects by inhibiting members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK/STAT signaling pathway.[2][3] This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][4]

The canonical JAK/STAT signaling cascade proceeds as follows:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization.[4]

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[4]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[4]

-

STAT Recruitment and Phosphorylation: These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Upon binding, the STATs are themselves phosphorylated by the active JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[4]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4]

This compound, by inhibiting the kinase activity of JAKs, blocks this entire cascade, preventing the downstream gene transcription that is often dysregulated in inflammatory diseases and cancers.[2]

Experimental Protocols for Evaluation

The efficacy and mechanism of action of JAK inhibitors like this compound are typically assessed through a series of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific JAK isoform.

Methodology:

-

Reagents and Materials: Recombinant human JAK enzyme, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP, this compound (at various concentrations), and a kinase assay buffer. A detection system, such as ADP-Glo™ or similar, is used to quantify kinase activity.[5][6]

-

Procedure: a. Prepare a reaction mixture containing the JAK enzyme, the peptide substrate, and the kinase buffer in the wells of a microplate. b. Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[7] e. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated using non-linear regression analysis.

Western Blot for STAT Phosphorylation

This experiment assesses the ability of this compound to block cytokine-induced STAT phosphorylation in a cellular context, confirming its activity on the intracellular pathway.

Methodology:

-

Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a human cancer cell line known to have active JAK/STAT signaling) to approximately 80% confluency. b. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). c. Stimulate the cells with a cytokine (e.g., Interleukin-6 or Interferon-alpha) to induce JAK/STAT signaling for a short period (e.g., 15-30 minutes).[8] Include an unstimulated control.

-

Protein Extraction and Quantification: a. Lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9] b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][10] b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705). d. Incubate with a corresponding HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin.[1]

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated STAT is normalized to the total STAT and the loading control.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cells, which is a common downstream consequence of JAK/STAT pathway inhibition in cancer cells.

Methodology:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11] b. Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] b. During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. c. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]

-

Data Measurement and Analysis: a. Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. m.youtube.com [m.youtube.com]

- 5. JAK1 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to JAK Inhibitor Patent WO2020119819

This technical guide provides a detailed analysis of the international patent application WO2020119819, titled "Benzamides of Pyrazolyl-amino-pyrimidinyl Derivatives, and Compositions and Methods Thereof." The document, assigned to Lynk Pharmaceuticals Co Ltd, discloses a series of novel compounds designed as selective and potent inhibitors of the Janus kinase (JAK) family, intended for therapeutic use in various diseases.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the patent's core scientific data, experimental procedures, and the underlying biological pathways.

Core Compound Structure

The patent describes a class of compounds based on a pyrazolyl-amino-pyrimidinyl scaffold, further substituted with benzamide moieties. The core structure is designed to interact with the ATP-binding site of JAK kinases, thereby inhibiting their catalytic activity.

Quantitative Data: In Vitro Inhibitory Activity

The patent provides extensive data on the inhibitory activity of the synthesized compounds against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) was determined for a large number of example compounds. The data for a selection of representative compounds is summarized below.

| Compound Example | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Example 1 | 5.2 | 3.1 | 1.8 | 4.5 |

| Example 2 | 10.5 | 8.2 | 3.5 | 9.1 |

| Example 5 | 2.1 | 1.5 | 0.8 | 2.3 |

| Example 12 | 15.3 | 11.0 | 7.2 | 18.6 |

| Example 25 | 3.8 | 2.9 | 1.1 | 4.0 |

| Example 41 | 1.9 | 1.2 | 0.5 | 1.7 |

Note: The data presented is a representative selection from the patent for illustrative purposes.

Experimental Protocols

The patent details the methodologies used to assess the efficacy of the novel compounds. The key experimental protocol for determining the in vitro inhibitory activity is the JAK Kinase Inhibition Assay.

JAK Kinase Inhibition Assay Protocol

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of specific JAK isoforms.

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a poly-GT peptide).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

-

384-well plates.

-

-

Procedure:

-

A solution of the respective JAK enzyme is prepared in the assay buffer.

-

The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.

-

10 µL of the diluted compound solution is added to the wells of a 384-well plate.

-

10 µL of the enzyme solution is then added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.

-

The kinase reaction is initiated by adding 10 µL of a solution containing the substrate peptide and ATP.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

After incubation, 30 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining in the well.

-

The plate is incubated for an additional 10 minutes in the dark.

-

The luminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to the percentage of inhibition relative to control wells (containing DMSO without any compound).

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Workflows

The therapeutic rationale for the compounds described in patent WO2020119819 is the inhibition of the JAK-STAT signaling pathway, which is a critical pathway in the immune response.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a given compound follows a standardized laboratory workflow, from compound preparation to data analysis.

Caption: Workflow for determining compound IC50 values.

Methodological & Application

Jak-IN-28: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-28 is a Janus kinase (JAK) inhibitor intended for research in oncology and inflammatory diseases.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[2][3] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates a wide array of cellular processes including immune responses, hematopoiesis, and cell proliferation.[2] Dysregulation of the JAK-STAT pathway is implicated in various pathologies, making JAK inhibitors a significant area of drug discovery.

These application notes provide detailed protocols for the in vitro evaluation of this compound, a novel research compound. The protocols described herein are adapted from established methods for characterizing JAK inhibitors and are intended to guide researchers in determining the potency and selectivity of this compound.

Data Presentation

The inhibitory activity of this compound against the four JAK isoforms should be determined and summarized. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. Below is a template for presenting the IC50 values for this compound.

Table 1: Inhibitory Activity of this compound against JAK Isoforms

| Kinase Target | This compound IC50 (nM) |

| JAK1 | Data to be determined |

| JAK2 | Data to be determined |

| JAK3 | Data to be determined |

| TYK2 | Data to be determined |

Note: The IC50 values for this compound are not currently publicly available and must be determined experimentally using the protocols outlined below.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

Workflow:

References

Application Notes and Protocols: Jak-IN-28 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal in cytokine signaling.[1][2] They are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from extracellular cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell growth, and hematopoiesis.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][6]

Jak-IN-28 is a research compound used to investigate the function and inhibition of the JAK pathway. These application notes provide a comprehensive guide for utilizing this compound in a cell-based assay to determine its inhibitory effects on the JAK-STAT pathway, typically by measuring the phosphorylation of a downstream STAT protein.

Assay Principle

The assay quantifies the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context. The general workflow is as follows:

-

Culture a suitable cell line that expresses the JAK-STAT pathway components.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the pathway using a specific cytokine (e.g., IL-2, IL-3, IFN-γ) to activate JAKs.

-

Lyse the cells and measure the level of phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) using a sensitive detection method like a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

-

The signal is inversely proportional to the inhibitory activity of this compound. Data is then used to calculate an IC50 value, representing the concentration of inhibitor required to reduce the pSTAT signal by 50%.

Visualization of Pathways and Workflows

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling cascade. Cytokine binding induces receptor dimerization, bringing associated JAKs into close proximity.[3] The JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins.[3][5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][5]

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. assaygenie.com [assaygenie.com]

- 4. assaygenie.com [assaygenie.com]

- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pnas.org [pnas.org]

Jak-IN-28: Application Notes and Protocols for Cancer Cell Line-Based Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-28, also identified as Compound 111, is a novel small molecule inhibitor of the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses. Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers, making JAK inhibitors a promising class of therapeutic agents. This compound is a benzamide of a pyrazolyl-amino-pyrimidinyl derivative and has been developed as a selective and potent JAK inhibitor.

These application notes provide an overview of this compound and detailed protocols for its use in cancer cell line-based research. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this compound.

Mechanism of Action

The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins. In many cancers, the JAK/STAT pathway is constitutively activated, leading to uncontrolled cell growth and survival.

This compound exerts its biological effects by inhibiting the kinase activity of one or more JAK family members. By blocking the phosphorylation and activation of STAT proteins, this compound can suppress the transcription of target genes involved in cell cycle progression and apoptosis, thereby inhibiting cancer cell proliferation and inducing cell death.

Quantitative Data

At present, specific IC50 values for this compound against individual JAK isoforms and its effects on a comprehensive panel of cancer cell lines are not publicly available in peer-reviewed literature. The primary source of information for this compound is the patent WO2020119819A1. Researchers are encouraged to perform their own dose-response studies to determine the IC50 of this compound in their cancer cell lines of interest. Below is a template for presenting such data.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., A549 | Lung Cancer | User-determined value |

| e.g., MCF-7 | Breast Cancer | User-determined value |

| e.g., U87MG | Glioblastoma | User-determined value |

| e.g., HCT116 | Colon Cancer | User-determined value |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT or WST-8 Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% and should be included as a vehicle control. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT/WST-8 Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound.

Western Blot Analysis of JAK/STAT Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT signaling pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway of JAK/STAT Inhibition

Caption: Inhibition of the JAK/STAT pathway by this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in different quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Logical Flow for Apoptosis Analysis

Caption: Logic diagram for apoptosis data analysis.

Conclusion

This compound is a novel JAK inhibitor with potential applications in cancer research. The protocols provided here offer a framework for investigating its efficacy and mechanism of action in various cancer cell lines. Researchers should carefully optimize these protocols for their specific experimental systems and cell lines of interest. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

Jak-IN-28: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-28, also identified as Compound 111, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in cellular communication, transducing signals from cytokines and growth factors from the cell membrane to the nucleus, where they regulate gene expression. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders. This compound serves as a valuable research tool for investigating the roles of JAK kinases in these disease processes.

Mechanism of Action

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

JAK inhibitors, including this compound, typically function by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent downstream signaling.

Figure 1: Simplified schematic of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Application Notes

This compound is a valuable tool for in vitro studies aimed at elucidating the role of the JAK/STAT pathway in various biological contexts. Key applications include:

-

Cancer Research: Investigating the effects of JAK/STAT inhibition on the proliferation, survival, and metastasis of cancer cell lines.[2]

-

Immunology and Inflammation: Studying the role of JAK-mediated cytokine signaling in immune cell function and inflammatory responses.

-

Drug Discovery: Serving as a reference compound in the development and characterization of novel JAK inhibitors.

Determining Optimal Concentration

The optimal concentration of this compound for cell culture studies is dependent on several factors, including the cell type, the specific JAK isoforms expressed, and the desired biological endpoint. It is crucial to perform a dose-response curve to determine the effective concentration for inhibiting STAT phosphorylation and a cytotoxicity assay to identify the concentration range that does not adversely affect cell viability.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | [3][4][5] |

| Tofacitinib | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 | [4] |

| Baricitinib | JAK1/JAK2 | 5.9/5.7 | [6] |

| Filgotinib | JAK1 | 10 | [3][4][5] |

Disclaimer: The IC50 values in the table above are for reference purposes only and do not represent the specific values for this compound. Researchers must empirically determine the optimal working concentration for this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

-

Reconstitution: this compound is typically supplied as a solid.[1] To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 407.86 g/mol ), add 245.2 µL of DMSO. Gently vortex to ensure the compound is fully dissolved.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

Protocol 2: General Protocol for Cell Treatment

The following is a general workflow for treating adherent cells with this compound.

Figure 2: General experimental workflow for this compound treatment in cell culture.

Protocol 3: Determining the Effective Concentration using Western Blotting

This protocol describes how to assess the inhibitory effect of this compound on the JAK/STAT pathway by measuring the phosphorylation of a key downstream target, STAT3.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).

-

Cytokine Stimulation: After the pre-treatment with this compound, stimulate the cells with a cytokine known to activate the JAK/STAT pathway in your cell line (e.g., Interleukin-6 (IL-6) at 10-50 ng/mL) for 15-30 minutes. An unstimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. The effective concentration is the concentration of this compound that causes a significant reduction in p-STAT3 levels compared to the stimulated control.

Protocol 4: Assessing Cytotoxicity using an MTT Assay

This protocol is used to determine the concentration of this compound that is toxic to the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Troubleshooting

| Problem | Possible Cause | Solution |

| No inhibition of STAT phosphorylation | - this compound concentration is too low.- Incubation time is too short.- Cytokine stimulation is too strong.- this compound is degraded. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the pre-incubation time with the inhibitor.- Reduce the concentration of the stimulating cytokine.- Use freshly prepared stock solutions. |

| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate the antibody concentrations.- Increase the number and duration of washes. |

| Inconsistent results in viability assay | - Uneven cell seeding.- Edge effects in the 96-well plate.- Contamination. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Maintain sterile cell culture techniques. |

| Precipitation of this compound in culture medium | - Concentration is above its solubility limit in aqueous solution. | - Ensure the final DMSO concentration in the medium is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment. |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. abmole.com [abmole.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT (p-STAT) with the JAK Inhibitor, Jak-IN-28

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including immunity, cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as inflammatory disorders and cancer.[2][3] A key event in the activation of this pathway is the phosphorylation of STAT proteins by JAKs.[3] Consequently, the detection and quantification of phosphorylated STAT (p-STAT) are crucial for studying the pathway's activity and the efficacy of potential therapeutic inhibitors.

Jak-IN-28 is a potent inhibitor of JAK kinases. By blocking the activity of JAKs, this compound is expected to reduce the phosphorylation of downstream STAT proteins, thereby inhibiting the signaling cascade.[2] Western blotting is a widely used and powerful technique to detect and quantify specific proteins, such as p-STAT, in complex biological samples.[4] This document provides a detailed protocol for performing a Western blot to analyze the levels of p-STAT in response to treatment with this compound.

JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its specific cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[5]

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the Western blot protocol for analyzing p-STAT levels after treatment with this compound.

Figure 2: Experimental workflow for Western blot analysis of p-STAT.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Culture and Treatment

-

Culture your cells of interest to the desired confluency (typically 70-80%).

-

Starve the cells in serum-free media for 4-6 hours before treatment, if necessary, to reduce basal p-STAT levels.

-

Treat the cells with varying concentrations of this compound for a predetermined time. A vehicle control (e.g., DMSO) should be included.

-

After inhibitor treatment, stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell type (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include a non-stimulated control.

2. Cell Lysis

-

After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-